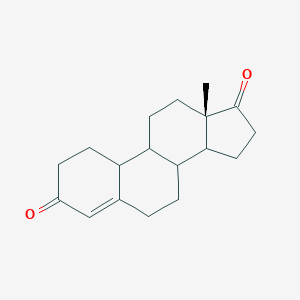

19-Norandrostenedione

Übersicht

Beschreibung

19-Norandrostenedion ist ein synthetisches anaboles Androgen, das früher als Nahrungsergänzungsmittel vermarktet wurde und hauptsächlich von Bodybuildern verwendet wurde . Nach 2005 wurde 19-Norandrostenedion in den Vereinigten Staaten als kontrollierte Substanz der Liste III reguliert und von der Welt-Anti-Doping-Agentur für den Einsatz im Leistungssport verboten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 19-Norandrostenedion beinhaltet typischerweise die chemische Modifikation von Androstanderivaten. Eine gängige Methode beinhaltet die Oxidation von 19-Norandrost-4-en-3,17-dion unter Verwendung von Reagenzien wie Chromtrioxid oder Pyridiniumchlorchromat . Eine andere Methode beinhaltet die Verwendung eines Eintopfverfahrens, bei dem 19-Norandrost-3,17-dion mit einer Base, einem organischen Gas/einer organischen Lösung und einer Säure in Kontakt gebracht wird, um 19-Norethisteron zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 19-Norandrostenedion beinhaltet oft eine großtechnische chemische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine gleichbleibende Produktqualität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 19-norandrostenedione typically involves the chemical modification of androstane derivatives. One common method includes the oxidation of 19-norandrost-4-ene-3,17-dione using reagents such as chromium trioxide or pyridinium chlorochromate . Another method involves the use of a single-pot process where 19-norandrostene-3,17-dione is contacted with a base, an organic gas/solution, and an acid to obtain 19-norethisterone .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Reaktionstypen

19-Norandrostenedion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in 19-Norandrostenedion unter Verwendung von Oxidationsmitteln wie Chromtrioxid.

Reduktion: Reduktion zu 19-Norandrostendiols unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Halogenierungsreaktionen, bei denen Halogene Wasserstoffatome am Steroidgerüst ersetzen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Chromtrioxid, Pyridiniumchlorchromat.

Reduktionsmittel: Natriumborhydrid.

Halogenierungsmittel: Brom, Chlor.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Athletic Performance and Doping Detection

One of the most prominent applications of 19-norandrostenedione is in the context of sports and doping control. The compound is often detected in urine samples of athletes, leading to positive doping tests due to its conversion to 19-norandrosterone, a banned substance in competitive sports.

- Study Findings : A study demonstrated that trace contamination of over-the-counter androstenedione supplements with this compound could lead to detectable levels of 19-norandrosterone in urine samples, resulting in positive drug tests for athletes .

Clinical Applications

Beyond its implications in sports, this compound has been explored for various clinical applications:

- Male Fertility Control : Research indicates that this compound may play a role in male fertility treatments by modulating testosterone levels .

- Treatment of Aplastic Anemia : The compound has been investigated for its potential benefits in patients suffering from aplastic anemia, where it may aid in tissue repair and recovery .

- Recovery from Trauma or Surgery : Its anabolic properties suggest possible applications in enhancing recovery following surgical procedures or traumatic injuries .

| Clinical Application | Potential Benefits |

|---|---|

| Male Fertility Control | Modulation of testosterone levels . |

| Aplastic Anemia | Tissue repair and recovery support . |

| Post-Surgery Recovery | Enhanced healing processes . |

Case Study on Anabolic Effects

A study involving male rats demonstrated that administration of this compound resulted in significant increases in skeletal muscle mass without exhibiting strong androgenic effects. This selective anabolic activity suggests potential therapeutic uses in muscle-wasting conditions .

Longitudinal Studies on Doping

Longitudinal studies have shown that athletes using supplements containing this compound often experience elevated levels of nandrolone metabolites, leading to adverse analytical findings during doping tests. These findings underscore the importance of monitoring supplement purity and the risks associated with unregulated substances .

Wirkmechanismus

19-Norandrostenedione is metabolized in the body to 19-nortestosterone (nandrolone), which binds to androgen receptors with high selectivity . This binding leads to the transactivation of androgen receptor-dependent reporter gene expression, although the activity is significantly lower than that of dihydrotestosterone . The compound is not metabolized to testosterone, which differentiates it from other anabolic steroids .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

19-Norandrostendiols: Ein weiteres Prohormon, das zu Nandrolon metabolisiert wird.

Nandrolon: Der aktive Metabolit von 19-Norandrostenedion.

Testosteron: Ein natürliches anaboles Steroid mit einer höheren Androgenrezeptoraktivierung im Vergleich zu 19-Norandrostenedion.

Einzigartigkeit

19-Norandrostenedion ist einzigartig in seiner selektiven Bindung an Androgenrezeptoren und seiner Unfähigkeit, zu Testosteron metabolisiert zu werden . Dadurch unterscheidet es sich von anderen anabolen Steroiden, die zu Testosteron oder Dihydrotestosteron umgewandelt werden können .

Biologische Aktivität

19-Norandrostenedione (19-NA) is a steroid compound that has garnered attention for its biological activity, particularly in the context of anabolic-androgenic steroids (AAS). This article explores the synthesis, metabolic pathways, biological effects, and implications in sports and health.

Synthesis and Metabolism

This compound is synthesized from androstenedione through enzymatic processes involving cytochrome P-450 enzymes. Research indicates that granulosa cells from porcine ovarian follicles can synthesize 19-NA when cultured with radiolabeled androstenedione and 19-hydroxyandrostenedione. The presence of serum and follicle-stimulating hormone (FSH) significantly enhances the formation of 19-NA and estradiol-17β from these substrates .

Key Metabolic Pathways:

- Enzymatic Conversion: The conversion of androstenedione to 19-NA involves multiple enzymes, including hydroxysteroid dehydrogenases and aromatase .

- Phase I and II Reactions: The metabolic pathways include phase I reactions (reduction and oxidation) followed by phase II conjugative reactions (glucuronidation or sulfation) .

Anabolic Properties

This compound is primarily known for its anabolic properties, which promote muscle growth and strength. Studies have shown that administering 19-NA can lead to increased plasma steroid levels sufficient to maintain normal physiological functions in castrated male guinea pigs .

Table 1: Anabolic Effects of this compound

| Study | Subject | Dose | Observed Effects |

|---|---|---|---|

| Guinea pigs | Varies | Increased muscle mass | |

| Rats | N/A | Enhanced tissue growth |

Neurophysiological Impact

Research has indicated that AAS, including 19-NA, can affect neurotransmission mediated by GABAA receptors, potentially altering mood and behavior. Long-term use of AAS has been associated with changes in the central nervous system, including alterations in neurotransmitter systems that could lead to behavioral changes .

Contamination in Supplements

A significant concern regarding this compound is its contamination in dietary supplements. A study found that even trace amounts (10 µg/500ml) could result in positive drug tests for athletes, highlighting the risks associated with unregulated supplement use .

Table 2: Contamination Study Results

| Sample Type | Contamination Level | Positive Test Rate |

|---|---|---|

| Creatine + 19-NA | 10 µg/500ml | 100% |

| Placebo | N/A | 0% |

Health Risks

The use of this compound has been linked to various health risks, including cardiovascular issues and hormonal imbalances. A study examining the effects of long-term AAS use showed significant alterations in heart function metrics among users compared to non-users .

Eigenschaften

Key on ui mechanism of action |

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1] |

|---|---|

CAS-Nummer |

734-32-7 |

Molekularformel |

C18H24O2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1 |

InChI-Schlüssel |

JRIZOGLBRPZBLQ-LVQHMEKZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Isomerische SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

734-32-7 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

19-nor-4-androstene-3,17-dione 19-nor-A-dione 19-norandrost-4-ene-3,17-dione 19-norandrostenedione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.